molecular formula C11H9ClO4 B11793592 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11793592
M. Wt: 240.64 g/mol
InChI Key: GUKUDXDKOLRVKP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that features a chlorinated phenyl group attached to a tetrahydrofuran ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with dihydrofuran in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as methanol or ethanol, followed by purification steps like recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10H,5H2,(H,14,15)

InChI Key

GUKUDXDKOLRVKP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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